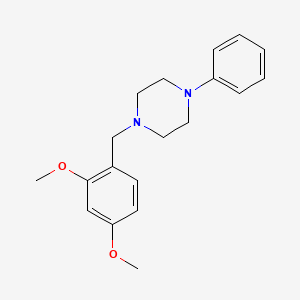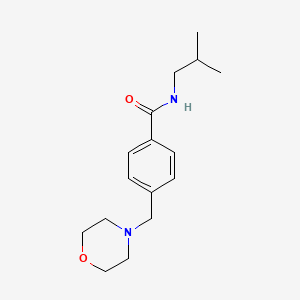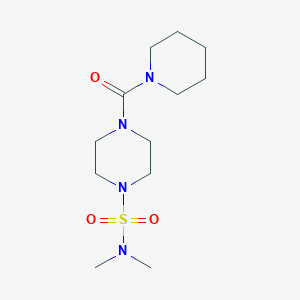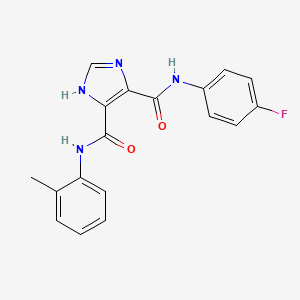![molecular formula C12H13ClN2O2 B5879248 cyclopentanone O-{[(4-chlorophenyl)amino]carbonyl}oxime](/img/structure/B5879248.png)
cyclopentanone O-{[(4-chlorophenyl)amino]carbonyl}oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopentanone O-{[(4-chlorophenyl)amino]carbonyl}oxime is a chemical compound that has been widely studied in scientific research for its potential applications in various fields. This compound is a derivative of cyclopentanone oxime, which is a well-known organic compound. Cyclopentanone O-{[(4-chlorophenyl)amino]carbonyl}oxime has been found to have unique properties that make it useful in a variety of scientific applications.
Mechanism of Action
The mechanism of action of Cyclopentanone O-{[(4-chlorophenyl)amino]carbonyl}oxime is not fully understood. However, it has been found to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. This inhibition leads to the death of cancer cells, making this compound a potential candidate for the development of new anticancer drugs.
Biochemical and Physiological Effects:
Cyclopentanone O-{[(4-chlorophenyl)amino]carbonyl}oxime has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. This compound has also been found to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells.
Advantages and Limitations for Lab Experiments
One of the main advantages of using Cyclopentanone O-{[(4-chlorophenyl)amino]carbonyl}oxime in lab experiments is its potent antitumor activity. This makes it a useful compound for studying the mechanisms of cancer cell death and for developing new anticancer drugs. However, one limitation of using this compound is its potential toxicity. Further studies are needed to determine the safety and efficacy of this compound in vivo.
Future Directions
There are several future directions for the study of Cyclopentanone O-{[(4-chlorophenyl)amino]carbonyl}oxime. One direction is to further investigate its mechanism of action and its potential applications in the treatment of cancer. Another direction is to explore its potential applications in other fields, such as agriculture and materials science. Additionally, further studies are needed to determine the safety and efficacy of this compound in vivo, which will be important for its future development as a drug.
Synthesis Methods
The synthesis of Cyclopentanone O-{[(4-chlorophenyl)amino]carbonyl}oxime involves the reaction of cyclopentanone oxime with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine. This reaction produces the final product in good yield and purity.
Scientific Research Applications
Cyclopentanone O-{[(4-chlorophenyl)amino]carbonyl}oxime has been studied for its potential applications in various scientific fields. One of the most promising applications is in the development of new drugs. This compound has been found to have potent antitumor activity, making it a potential candidate for the treatment of cancer.
properties
IUPAC Name |
(cyclopentylideneamino) N-(4-chlorophenyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O2/c13-9-5-7-10(8-6-9)14-12(16)17-15-11-3-1-2-4-11/h5-8H,1-4H2,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNARUPPBFLWGSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=NOC(=O)NC2=CC=C(C=C2)Cl)C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(cyclopentylideneamino) N-(4-chlorophenyl)carbamate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-ethoxy-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5879204.png)
![N-(4-{2-[(4-hydroxyphenyl)(methyl)amino]-1,3-thiazol-4-yl}phenyl)acetamide](/img/structure/B5879206.png)


![[5-(4-fluorophenyl)-1H-tetrazol-1-yl]acetic acid](/img/structure/B5879227.png)


![N-(2-methoxyphenyl)-2-{[2-(3-methylphenyl)-5,6,7,8-tetrahydro-4-quinazolinyl]thio}acetamide](/img/structure/B5879256.png)

![N-(4-fluorophenyl)-N'-[2-(4-hydroxyphenyl)ethyl]thiourea](/img/structure/B5879262.png)

